Electronic Structure: 2JPH Coupling Constant Differentiates Pyrrolidine (L3) from Piperidine (L4) and Azepane (L5) Analogs
In the 2019 Gholivand DFT-NMR study, the pyrrolidine-substituted phosphoryl benzamide (L3) displayed a distinct 2JPH coupling constant that differs from the piperidine analog (L4) and azepane analog (L5). The experimental and computed 2JPH values scale with ring size and nitrogen lone-pair delocalization into phosphorus d-orbitals, as quantified by NBO analysis [1]. This electronic parameter directly correlates with the electrophilicity of the phosphorus center, a critical determinant of reactivity toward enzyme active-site nucleophiles. Although the morpholine analog was not included in this specific NMR study, morpholine's lower basicity (pKa ~8.4 vs. ~11.3 for pyrrolidine) predicts an even larger electronic divergence.
| Evidence Dimension | 2JPH coupling constant (Hz) – experimental and DFT-calculated |
|---|---|
| Target Compound Data | Pyrrolidine derivative (L3) – distinct 2JPH value reported; exact value available in full paper [1] |
| Comparator Or Baseline | Piperidine (L4) and azepane (L5) derivatives – different 2JPH values confirmed by DFT at BP86/6-31+G* level |
| Quantified Difference | Systematic variation in 2JPH with ring size; magnitude of difference accessible in primary source |
| Conditions | DFT calculations (B3LYP, BP86, PBE1PBE, M06-2X, MPWB1K, MP2 with 6-31+G* basis set); experimental NMR in CDCl3 |
Why This Matters
The 2JPH coupling constant is a direct probe of P–N bond character and phosphorus electrophilicity, which governs inhibitory potency against enzymes that employ serine nucleophiles (e.g., cholinesterases).
- [1] Gholivand, K.; Maghsoud, Y.; Hosseini, M.; Kahnouji, M. Toward the comprehensive calculations on the relationship between 1H, 13C, 31P chemical shifts, 2JPH, and the bonding structure of different phosphoryl benzamides. Magn. Reson. Chem. 2019, 57, S108-S116. PMID: 30578739. View Source
